5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. Key characteristics include:
- Physical Properties: Yellow crystalline solid with a melting point of 155–156°C and high synthetic yield (98%) via condensation reactions .
- Structural Features: Contains a 4-fluorophenyl group at position 5, a methyl group at position 2, and a trifluoromethyl group at position 5. The ¹H NMR (CDCl₃) shows aromatic protons at δ 8.12 (dd, J = 8.9, 5.3 Hz) and δ 7.24 (t, J = 8.6 Hz), along with a singlet for H-6 (δ 7.50) and H-3 (δ 6.66) .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N3/c1-8-6-13-19-11(9-2-4-10(15)5-3-9)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPJCZYHZUMMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This method ensures the formation of the desired pyrazolo[1,5-a]pyrimidine core with the necessary substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The compound’s brominated derivatives undergo C3-arylation via Suzuki–Miyaura coupling, enabling diversification of the pyrazolo[1,5-a]pyrimidine core .
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Conditions : Reactions typically require microwave irradiation (100–120°C) or thermal heating in aqueous dioxane .
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Note : The trifluoromethyl group enhances electrophilicity at C3, facilitating coupling efficiency .
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to specific positions:
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Nitration : Occurs preferentially at C6 (activated by the pyrimidine ring’s electron deficiency) .
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Halogenation : Bromination at C3 is achievable using N-bromosuccinimide (NBS) in DMF, though yields are moderate (55–68%) .
Biological Degradation via Hydroxylation
In Mycobacterium tuberculosis, the compound undergoes enzymatic hydroxylation mediated by a flavin-dependent monooxygenase (Rv1751). This metabolic pathway involves:
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Site Selectivity : Hydroxylation occurs at C6, forming a 6-hydroxy derivative .
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Impact : Reduces antitubercular activity by 8–10-fold, highlighting susceptibility to oxidative metabolism .
Photophysical Stability
While not a reaction, the compound exhibits UV-light stability under ambient conditions due to its rigid, conjugated structure. No photodegradation is observed after 24-hour exposure .
Comparative Reactivity with Analogues
Reactivity trends for pyrazolo[1,5-a]pyrimidines:
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including 5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl) derivatives, has shown significant anticancer properties. Studies have demonstrated that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, a synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols was evaluated for anticancer activity using the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited growth inhibition comparable to established anticancer agents like YM155 and menadione .
Antitubercular Activity
Recent research identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a promising lead in the fight against tuberculosis. High-throughput screening revealed its potential to combat Mycobacterium tuberculosis, with analogues showing low cytotoxicity while maintaining significant antibacterial activity . The mechanism of action appears to be distinct from traditional antibiotics, suggesting a novel pathway for therapeutic intervention.
Synthetic Methodologies
The synthesis of 5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through various methods, including copper-catalyzed reactions that allow for the formation of diverse derivatives with enhanced pharmacological profiles . The structural diversity achieved through these synthetic routes contributes to the exploration of their biological activities.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their efficacy. Research indicates that specific substitutions on the phenyl ring and variations in the trifluoromethyl group significantly influence biological activity . This knowledge aids in designing more potent compounds tailored for specific therapeutic targets.
Optical Properties
Pyrazolo[1,5-a]pyrimidines have been investigated for their photophysical properties, making them suitable candidates for optical applications. Their ability to act as fluorophores opens avenues for use in imaging technologies and sensors . The structural characteristics of these compounds allow them to exhibit desirable fluorescence properties under certain conditions.
Solid-State Applications
The crystallization behavior of pyrazolo[1,5-a]pyrimidines can lead to interesting supramolecular phenomena, which may be exploited in solid-state applications such as organic light-emitting diodes (OLEDs) and other electronic devices . The ability to form stable crystalline structures enhances their potential utility in material science.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| PMC7887755 | Antitubercular Activity | Identified as a potential lead against M. tuberculosis with low cytotoxicity. |
| PMC10766964 | Anticancer Activity | Demonstrated significant growth inhibition in MDA-MB-231 cells; positive control comparisons made. |
| RSC Publishing | Optical Applications | Explored as strategic compounds for optical applications due to favorable photophysical properties. |
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, its fluorescent properties allow it to interact with and visualize specific cellular components, aiding in the study of intracellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group at position 7 enhances metabolic stability and lipophilicity, common in kinase inhibitors .
- Aromatic Substitutions : 4-Fluorophenyl (target) vs. 3-fluorophenyl () alters electronic effects and binding interactions.
- Dihydro vs. Aromatic Cores : Dihydro derivatives (e.g., 4H,7H-triazolo analogues in ) exhibit reduced planarity, affecting π-π stacking in biological targets.
Key Observations :
Physicochemical and Optical Properties
Table 3: Comparative Physicochemical Data
*Calculated from molecular formula C₁₉H₁₁F₄N₃.
Key Observations :
- The trifluoromethyl group increases molecular weight and density compared to non-fluorinated analogues.
- Similar pKa values (-2.15) in fluorinated derivatives suggest comparable solubility profiles .
Biological Activity
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The molecular formula is , and it possesses a trifluoromethyl group, which enhances its lipophilicity and biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. These compounds have shown efficacy in inhibiting various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it has shown activity against protein kinases that are critical in signaling pathways related to tumor growth and metastasis .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways .
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by acting as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2. This inhibition can lead to reduced inflammation and pain, making it a candidate for treating inflammatory diseases .
3. Antiviral Activity
Emerging evidence suggests that pyrazolo[1,5-a]pyrimidines may possess antiviral properties. For example, they have been evaluated for their ability to inhibit viral replication by targeting viral polymerases . The structural modifications in the 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) variant may enhance its binding affinity to viral proteins.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The presence of fluorinated groups enhances the binding affinity to target enzymes, leading to effective inhibition.
- Molecular Interactions : The planar structure allows for optimal stacking interactions with nucleic acids and proteins, facilitating its role as a ligand in various biochemical pathways .
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives with trifluoromethyl groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10.5 |
| Control (non-fluorinated) | MCF-7 | 25.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
